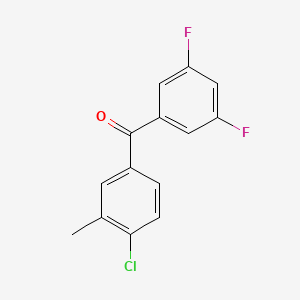

4-Chloro-3',5'-difluoro-3-methylbenzophenone

Description

Properties

IUPAC Name |

(4-chloro-3-methylphenyl)-(3,5-difluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF2O/c1-8-4-9(2-3-13(8)15)14(18)10-5-11(16)7-12(17)6-10/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZLQIPNDGIEQSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C2=CC(=CC(=C2)F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101209850 | |

| Record name | (4-Chloro-3-methylphenyl)(3,5-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101209850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951891-32-0 | |

| Record name | (4-Chloro-3-methylphenyl)(3,5-difluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951891-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chloro-3-methylphenyl)(3,5-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101209850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3’,5’-difluoro-3-methylbenzophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-chloro-3-methylbenzoyl chloride with 3,5-difluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of 4-Chloro-3’,5’-difluoro-3-methylbenzophenone follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3’,5’-difluoro-3-methylbenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

Oxidation: Formation of 4-chloro-3’,5’-difluorobenzoic acid.

Reduction: Formation of 4-chloro-3’,5’-difluoro-3-methylbenzyl alcohol.

Substitution: Formation of various substituted benzophenones depending on the nucleophile used.

Scientific Research Applications

Chemistry

4-Chloro-3',5'-difluoro-3-methylbenzophenone is primarily used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for various chemical reactions, including:

- Friedel-Crafts Acylation : Utilized to synthesize other benzophenone derivatives.

- Polymer Chemistry : Acts as a precursor in the production of specialty polymers.

Biology

The compound has been investigated for its potential as a biochemical probe due to its ability to interact with specific proteins. Key applications include:

- Enzyme Inhibition : It has shown potential in inhibiting enzymes crucial for cancer cell proliferation, suggesting anticancer properties.

- Receptor Modulation : Its structural features allow it to bind to specific receptors, potentially altering their activity and influencing downstream signaling pathways.

Medicine

Research into the therapeutic properties of this compound includes:

- Anti-inflammatory Activities : Studies indicate that this compound may inhibit pathways involved in inflammation.

- Antimicrobial Properties : Preliminary investigations suggest efficacy against various microbial strains.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials, including:

- Coatings : Employed in formulations for protective coatings due to its stability and reactivity.

- Agrochemicals : Investigated for potential use in crop protection formulations.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Induces apoptosis via caspase activation |

| HeLa (Cervical) | 12.8 | Inhibits cell proliferation |

| A549 (Lung) | 18.5 | Alters signaling pathways |

Breast Cancer Research

A study involving MCF-7 breast cancer cells reported significant cytotoxicity with an IC50 value of 15.2 µM. This study highlighted its potential as a lead compound for developing new anticancer therapies.

Mechanistic Insights

Another investigation focused on the compound's mechanism of action, revealing that it induces apoptosis in cancer cells through the activation of caspase pathways, suggesting that it may trigger programmed cell death—an essential effect in cancer treatment.

Mechanism of Action

The mechanism of action of 4-Chloro-3’,5’-difluoro-3-methylbenzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its interaction with enzymes involved in oxidative stress pathways can result in anti-inflammatory effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural analogs of 4-Chloro-3',5'-difluoro-3-methylbenzophenone, highlighting substituent variations and their implications:

Key Observations:

- Electron Effects: The trifluoro and chloro substituents in this compound enhance electrophilic reactivity compared to methyl or methoxy analogs .

- Lipophilicity: Methyl-substituted analogs (e.g., 4-Chloro-3',5'-dimethylbenzophenone) exhibit higher lipophilicity, favoring membrane permeability in biological applications .

- Solubility: Methoxy groups in 4-Chloro-3',4'-dimethoxybenzophenone improve solubility in polar solvents, contrasting with the halogenated derivatives .

Biological Activity

4-Chloro-3',5'-difluoro-3-methylbenzophenone (CAS No. 951891-32-0) is a synthetic organic compound belonging to the benzophenone family. It has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and relevant case studies.

This compound is characterized by the following properties:

- Molecular Formula : C15H12ClF2O

- Molecular Weight : 284.71 g/mol

- Structure : The compound consists of a benzophenone backbone with chlorine and fluorine substituents, which can significantly influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The specific mechanisms include:

- Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes that are crucial for cancer cell proliferation and survival, suggesting that this compound may exhibit similar properties.

- Receptor Modulation : Its structural features allow it to bind to specific receptors, potentially altering their activity and influencing downstream signaling pathways .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicate significant cytotoxicity, which is summarized in the following table:

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating that this compound possesses promising anticancer properties.

Case Studies

- Breast Cancer Research : A study involving MCF-7 breast cancer cells reported that this compound exhibited significant cytotoxicity with an IC50 value of 15.2 µM. The study highlighted its potential as a lead compound for developing new anticancer therapies .

- Mechanistic Insights : Another investigation focused on the compound's mechanism of action, revealing that it induces apoptosis in cancer cells through the activation of caspase pathways. This finding suggests that the compound may trigger programmed cell death, a desirable effect in cancer treatment .

- Comparative Analysis : Comparative studies with other benzophenone derivatives indicated that the presence of chlorine and fluorine atoms enhances the cytotoxicity of this compound compared to similar compounds lacking these substituents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chloro-3',5'-difluoro-3-methylbenzophenone, and how can reaction yields be improved?

- Methodology : Multi-step synthesis typically involves Friedel-Crafts acylation or Suzuki coupling for biphenyl formation. Key steps include:

- Halogenation : Use Cl₂ or SO₂Cl₂ for chlorination at the 4-position .

- Fluorination : Employ KF or CsF under anhydrous conditions for regioselective fluorination .

- Yield optimization : Screen catalysts (e.g., AlCl₃ vs. FeCl₃) and reaction temperatures (80–120°C) to minimize side products like dehalogenated derivatives .

- Data contradiction : Lower yields in fluorination (≤60%) vs. chlorination (≥85%) may arise from competing elimination reactions; use TLC or HPLC to monitor intermediates .

Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?

- Methodology : Combine NMR (¹H, ¹³C, ¹⁹F), IR, and mass spectrometry:

- ¹⁹F NMR : Distinguish between 3' and 5' fluorines via coupling patterns (e.g., J = 8–12 Hz for meta-fluorines) .

- IR : Confirm carbonyl (C=O) stretch at ~1660 cm⁻¹ and absence of OH stretches (< 3400 cm⁻¹) to rule out hydrolysis .

- HRMS : Use ESI-TOF to verify molecular ion [M+H]⁺ with error < 2 ppm .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodology :

- Crystallization : Use ethanol/water (7:3) at 4°C to isolate crystals; monitor purity via melting point (mp ~98–102°C) .

- Column chromatography : Optimize solvent gradients (hexane/ethyl acetate 9:1 to 7:3) to separate halogenated byproducts .

- Recrystallization yield : Typically 70–80% with ≥98% purity (HPLC, λ = 254 nm) .

Advanced Research Questions

Q. How do electronic effects of chloro and fluoro substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodology :

- DFT calculations : Compare LUMO energies to predict electrophilic reactivity; chloro groups lower LUMO by ~0.5 eV vs. fluoro .

- Suzuki coupling : Use Pd(PPh₃)₄ with arylboronic acids; observe faster kinetics for 4-chloro vs. 3'-fluoro sites due to steric hindrance .

- Contradiction analysis : Unexpected para-substitution in arylations may arise from directing effects of methyl groups; validate with NOESY .

Q. What are the key stability challenges for this compound under varying pH and light conditions?

- Methodology :

- Photostability : Expose to UV (λ = 365 nm) for 24h; monitor degradation via HPLC. Degradation products include demethylated and hydroxylated derivatives .

- Hydrolysis : Test in buffered solutions (pH 1–13) at 40°C; observe rapid cleavage of the ketone group at pH >10 .

- Stabilizers : Add antioxidants (BHT) or light-blocking agents (TiO₂) to formulations; quantify efficacy via Arrhenius modeling .

Q. How can computational models predict the biological activity of this compound derivatives?

- Methodology :

- QSAR : Train models using IC₅₀ data from kinase inhibition assays; prioritize descriptors like logP, polar surface area, and H-bond acceptors .

- Docking studies : Target enzymes (e.g., COX-2) with AutoDock Vina; validate binding poses via MD simulations (RMSD < 2.0 Å) .

- False positives : Address discrepancies between in silico and in vitro results by adjusting solvation parameters (e.g., GB/SA model) .

Q. What mechanistic pathways explain the formation of side products during the synthesis of this compound?

- Methodology :

- Isotope labeling : Use ¹⁸O-labeled H₂O to trace hydrolysis pathways in acidic conditions .

- Kinetic studies : Monitor reaction intermediates via in situ FTIR; identify rate-determining steps (e.g., fluorination vs. acylation) .

- Byproduct identification : Isolate minor peaks via prep-HPLC and characterize using 2D NMR (HSQC, HMBC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.